2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate
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Overview
Description
2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate is a complex organic compound that features a bromine atom, a nitrophenyl sulfonyl group, and a benzamido group attached to a phenyl benzoate core
Mechanism of Action
Target of Action
It is known that benzylic halides, which are part of the compound’s structure, typically react via an sn1 pathway . This suggests that the compound might interact with molecules that can undergo nucleophilic substitution reactions.
Mode of Action
The compound likely undergoes a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The resulting molecule then reacts with NBS to form the final product .
Biochemical Pathways
The compound’s structure suggests it might be involved in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate typically involves multiple steps, starting with the preparation of the core phenyl benzoate structure. The bromination of the phenyl ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The introduction of the nitrophenyl sulfonyl group is carried out through a sulfonylation reaction using 3-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine. The final step involves the formation of the benzamido linkage, which is typically achieved through an amide coupling reaction using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide or sulfonyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Conversion of the nitro group to an amine, resulting in 2-bromo-4-(N-((3-aminophenyl)sulfonyl)benzamido)phenyl benzoate.
Oxidation: Formation of oxidized derivatives, potentially including sulfonic acids or N-oxides.
Scientific Research Applications
2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional group diversity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-(N-((4-nitrophenyl)sulfonyl)benzamido)phenyl benzoate
- 2-chloro-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate
- 2-bromo-4-(N-((3-methylphenyl)sulfonyl)benzamido)phenyl benzoate
Uniqueness
2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate is unique due to the specific positioning of the bromine atom and the nitrophenyl sulfonyl group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[4-[benzoyl-(3-nitrophenyl)sulfonylamino]-2-bromophenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrN2O7S/c27-23-17-20(14-15-24(23)36-26(31)19-10-5-2-6-11-19)28(25(30)18-8-3-1-4-9-18)37(34,35)22-13-7-12-21(16-22)29(32)33/h1-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSJGCGPDPTPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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